molecular formula C18H23N9O B2870003 4-[6-Methyl-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine CAS No. 2415599-21-0

4-[6-Methyl-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B2870003
CAS No.: 2415599-21-0
M. Wt: 381.444
InChI Key: AWGJIRYHALYOSV-UHFFFAOYSA-N
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Description

The compound “4-[6-Methyl-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine” is a complex organic molecule that contains several functional groups and rings, including a triazole ring, a pyridazine ring, a pyrimidine ring, and a morpholine ring . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple ring structures and functional groups. The triazole ring contains two carbon and three nitrogen atoms . The pyridazine ring is a six-membered ring with two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms . The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups and ring structures. For example, the nitrogen atoms in the triazole ring could potentially act as nucleophiles in reactions . The pyrimidine ring could undergo substitution reactions at the carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound more polar, affecting its solubility in different solvents . The compound’s melting point, boiling point, and other physical properties would depend on the specific arrangement of its atoms and the types of intermolecular forces present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with specific biological targets such as enzymes or receptors . The triazole ring, in particular, is known to be capable of binding with a variety of enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, if it were used as a drug, its safety profile would be determined through preclinical and clinical testing . It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper disposal methods .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses. For example, if it shows promising biological activity, it could be developed into a new drug . Additionally, researchers could investigate modifications to the compound’s structure to improve its properties or activity .

Properties

IUPAC Name

4-[6-methyl-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N9O/c1-14-12-17(25-8-10-28-11-9-25)21-18(20-14)26-6-4-24(5-7-26)16-3-2-15-22-19-13-27(15)23-16/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGJIRYHALYOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NN4C=NN=C4C=C3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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